Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Executive Summary
In modern pharmaceutical development, enantiopure bicyclic systems serve as privileged scaffolds for targeting complex receptor pockets. (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (1R)-7-isopropyl-1-tetralol) is a highly functionalized, chiral building block[1]. The presence of the C7-isopropyl group provides critical lipophilic and steric parameters, while the stereodefined C1-hydroxyl group serves as an anchor for stereospecific downstream functionalization. This whitepaper details the structural chemistry, physical properties, and self-validating synthetic protocols required to generate and utilize this compound in advanced drug discovery workflows.
Structural Chemistry & Physical Properties
The molecular architecture of (1R)-7-isopropyl-1-tetralol consists of a tetralin (1,2,3,4-tetrahydronaphthalene) core. The defining features are:
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C1 Stereocenter: The hydroxyl group is positioned at the benzylic C1 carbon with an absolute (R)-configuration.
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C7 Substitution: An isopropyl group resides at the C7 position of the aromatic ring. This substitution is para to the C4 aliphatic carbon and meta to the C1 carbinol carbon, exerting a distinct inductive electron-donating effect (+I) while providing significant steric shielding.
Understanding the quantitative physicochemical properties of this intermediate is essential for predicting its behavior in biphasic reaction mixtures and downstream pharmacokinetic profiling[1],[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol |
| Common Synonym | (R)-7-isopropyl-1-tetralol |
| CAS Registry Number | 1423040-59-8 |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| SMILES String | O[C@@H]1CCCC2=C1C=C(C(C)C)C=C2 |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
| Estimated LogP | ~3.1 – 3.3 |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
Synthetic Methodologies & Mechanistic Causality
The synthesis of (1R)-7-isopropyl-1-tetralol requires a robust, two-phase approach: the construction of the prochiral ketone core, followed by highly enantioselective reduction.
Phase 1: Core Construction
The precursor, 7-isopropyl-1-tetralone, is typically synthesized via the Friedel-Crafts acylation or cyclization of substituted isopropylbenzene derivatives[3]. This establishes the functionalized bicyclic framework.
Phase 2: Asymmetric Reduction
To establish the (R)-stereocenter at C1, the prochiral ketone must undergo enantioselective reduction. Two highly validated catalytic systems are employed in the industry:
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Corey-Bakshi-Shibata (CBS) Reduction: Utilizing the (S)-Me-CBS oxazaborolidine catalyst and borane (BH₃·THF). The (S)-enantiomer of the catalyst predictably directs hydride delivery to the si-face of the tetralone carbonyl, yielding the (R)-alcohol with excellent enantiomeric excess (ee)[4],[5].
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Noyori Asymmetric Transfer Hydrogenation: Utilizing chiral Ruthenium complexes (e.g., RuCl₂[(S)-BINAP] or Ru-TsDPEN). This method is highly atom-economical and preferred for multi-kilogram scale-up[6],[7].
Synthetic workflow and downstream application of (1R)-7-isopropyl-1-tetralol.
Self-Validating Experimental Protocol: CBS Reduction
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following procedure for the CBS reduction of 7-isopropyl-1-tetralone is designed as a self-validating system to ensure >95% ee[4],[5].
Mechanistic Logic
The (S)-Me-CBS catalyst acts as a bifunctional chiral template. The endocyclic boron atom acts as a Lewis acid to coordinate the ketone's oxygen, while the nitrogen lone pair coordinates the borane reductant. This creates a rigid, six-membered transition state that sterically blocks the re-face, forcing hydride transfer exclusively to the si-face[4].
Mechanistic logic of the (S)-Me-CBS catalyzed asymmetric reduction.
Step-by-Step Methodology
Step 1: Catalyst Activation & System Purge
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Action: In a flame-dried Schlenk flask under argon, dissolve 0.1 equiv (10 mol%) of (S)-Me-CBS catalyst in anhydrous THF.
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Validation Check 1 (Reagent Integrity): Perform Karl Fischer titration on the THF. It must read <10 ppm water. Causality: Moisture hydrolyzes the oxazaborolidine-borane complex, destroying the chiral environment and collapsing enantioselectivity.
Step 2: Reductant Coordination
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Action: Cool the system to 0 °C. Add 0.6–1.0 equiv of BH₃·THF (1.0 M) dropwise.
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Causality: Maintaining 0 °C stabilizes the catalyst-borane complex and prevents the thermal decomposition of borane[4].
Step 3: Substrate Addition (Critical Kinetic Control)
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Action: Dissolve 1.0 equiv of 7-isopropyl-1-tetralone in anhydrous THF. Add this solution via a syringe pump over a strict 90-minute period.
-
Causality: The slow addition maintains a near-zero steady-state concentration of uncoordinated ketone. This ensures the catalyzed, enantioselective reduction vastly outpaces the non-selective background reduction by free BH₃·THF, thereby maximizing ee[5].
Step 4: In-Process Monitoring
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Action: At 100 minutes, pull a 50 µL aliquot, quench with MeOH, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
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Validation Check 2 (Reaction Progress): Confirm >95% conversion and >95% ee. If a racemic mixture is detected, it indicates catalyst degradation or overly rapid substrate addition.
Step 5: Quench and Isolation
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Action: Slowly add methanol at 0 °C to safely quench excess borane. Add 1M HCl to break the boron-product complex. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Validation Check 3 (Product Purity): Conduct ¹H NMR analysis. The spectrum must show the complete disappearance of the ketone carbonyl peak (~198 ppm in ¹³C NMR) and the emergence of the C1 methine proton (multiplet, ~4.7 ppm in ¹H NMR).
Applications in Drug Development
Once isolated, (1R)-7-isopropyl-1-tetralol serves as a highly versatile intermediate. In medicinal chemistry, the (R)-hydroxyl group is frequently utilized for stereospecific functionalization. For instance, it can undergo a Mitsunobu reaction to invert the stereocenter to the (S)-configuration while installing an amine, azide, or ether linkage. Alternatively, it can be converted into a leaving group (e.g., mesylate or tosylate) for stereoretentive cross-coupling or nucleophilic displacement. The C7-isopropyl group remains a stable, lipophilic anchor that enhances the final API's membrane permeability and receptor binding affinity.
References
- 1423040-59-8 | (1r)-7-(Propan-2-yl)
- (1R)-7-(propan-2-yl)
- US4009197A - 2-(6-Substituted-2'-naphthyl)
- Corey–Itsuno reduction - Grokipedia Source: Grokipedia URL
- The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide Source: Benchchem URL
- A Comparative Guide to Asymmetric Ketone Reduction: (-)-Ipc2BOMe vs.
- The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II)
Sources
- 1. chemscene.com [chemscene.com]
- 2. nextsds.com [nextsds.com]
- 3. US4009197A - 2-(6-Substituted-2'-naphthyl) acetic acid derivatives and the salts and esters thereof - Google Patents [patents.google.com]
- 4. CoreyâItsuno reduction â Grokipedia [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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